3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Catalog No.
S524295
CAS No.
1013933-37-3
M.F
C21H31ClN2O
M. Wt
362.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylpheno...

CAS Number

1013933-37-3

Product Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine;hydrochloride

Molecular Formula

C21H31ClN2O

Molecular Weight

362.9 g/mol

InChI

InChI=1S/C21H30N2O.ClH/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5;/h10-12,18H,8-9H2,1-7H3,(H,22,23);1H

InChI Key

UDIOZDHQQNYISB-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CP-376395 HCl; CP-376395; CP376395; UNII-5113G7FP34.

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C.Cl

Description

The exact mass of the compound CP 376395 Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potent and Selective Antagonist

  • CP 376395 Hydrochloride exhibits high potency and selectivity for the CRF1 receptor. Studies show Ki values of 12 nM for CRF1 and over 10,000 nM for CRF2 receptors, indicating minimal interaction with related receptors [1]. This selectivity allows researchers to investigate the specific role of CRF1 in various physiological processes without significant interference from other CRF receptors.

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Allosteric Binding Site

  • Unlike some CRF1 antagonists, CP 376395 Hydrochloride binds to an allosteric site on the receptor. This means it binds to a location different from the natural ligand binding site, potentially offering a unique mechanism of action compared to other antagonists [1, 2]. This property could be valuable for researchers studying the conformational changes and activation pathways of the CRF1 receptor.

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In Vivo and Oral Activity

  • Studies demonstrate that CP 376395 Hydrochloride effectively inhibits CRF-induced activation of the Hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration [1]. This suggests its potential to regulate stress responses mediated by the HPA axis.

  • Additionally, the compound exhibits oral activity, making it a convenient tool for researchers studying its effects through a more natural route of administration [1].

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3,6-Dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride is a synthetic compound with the molecular formula C21H30N2OC_{21}H_{30}N_2O and a molecular weight of approximately 342.48 g/mol. This compound features a pyridine ring substituted with a 2-(2,4,6-trimethylphenoxy) group and a pentan-3-yl chain, along with two methyl groups at the 3 and 6 positions of the pyridine. The hydrochloride form indicates that the compound is often used in its salt form to enhance solubility and stability in various applications.

The chemical behavior of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine can include various reactions typical of amines and aromatic compounds. Key reactions may involve:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Acid-base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrochloride.
  • Electrophilic Aromatic Substitution: The aromatic ring may undergo electrophilic substitution reactions, influenced by the electron-donating properties of the trimethylphenoxy group.

The biological activity of this compound has been investigated primarily in pharmacological contexts. It has shown potential as a pharmacological agent due to its structural characteristics that may influence various biological pathways. Preliminary studies suggest that it might interact with neurotransmitter systems or exhibit anti-inflammatory properties, although specific mechanisms need further elucidation through targeted research.

Synthesis of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyridine Ring: Starting from appropriate precursors (like substituted anilines), the pyridine structure can be formed through cyclization reactions.
  • Alkylation: The introduction of the pentan-3-yl group is achieved via alkylation reactions using alkyl halides.
  • Phenoxy Group Introduction: The trimethylphenoxy moiety can be introduced through nucleophilic substitution reactions involving phenolic compounds and suitable electrophiles.
  • Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt.

The primary applications of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride are in pharmaceutical formulations where it may serve as an active ingredient or a reference compound for drug development. Its potential biological activities make it a candidate for further exploration in therapeutic areas such as:

  • Neurology
  • Pain management
  • Anti-inflammatory treatments

Interaction studies focus on how this compound interacts with various biological targets. These studies often involve:

  • Receptor Binding Studies: To determine affinity for neurotransmitter receptors or other target proteins.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized in biological systems.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural features with 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine; hydrochloride. Below are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-Methyl-N-pentyl-pyridin-4-amineMethyl substitution at position 3Simpler structure; less steric hindrance
2-(2,4-Dimethylphenoxy)-pyridin-4-aminesSimilar phenoxy group but fewer methyl groupsDifferent electronic properties due to fewer methyls
N,N-Diethyl-pyridin-4-aminesDiethyl substitution instead of pentan groupDifferent hydrophobicity affecting solubility

The uniqueness of 3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine lies in its specific combination of steric bulk from both the phenoxy and alkyl groups which may influence its pharmacological profile compared to simpler analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

362.2124913 g/mol

Monoisotopic Mass

362.2124913 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Kean J, Bortolato A, Hollenstein K, Marshall FH, Jazayeri A. Conformational thermostabilisation of corticotropin releasing factor receptor 1. Sci Rep. 2015 Jul 10;5:11954. doi: 10.1038/srep11954. PubMed PMID: 26159865; PubMed Central PMCID: PMC4498186.
2: Xu J, Wang Z, Liu P, Li D, Lin J. An insight into antagonist binding and induced conformational dynamics of class B GPCR corticotropin-releasing factor receptor 1. Mol Biosyst. 2015 Jul;11(7):2042-50. doi: 10.1039/c5mb00159e. PubMed PMID: 25980590.
3: Oliveira LA, Almeida J, Benini R, Crestani CC. CRF1 and CRF2 receptors in the bed nucleus of the stria terminalis modulate the cardiovascular responses to acute restraint stress in rats. Pharmacol Res. 2015 May-Jun;95-96:53-62. doi: 10.1016/j.phrs.2015.03.012. Epub 2015 Mar 28. PubMed PMID: 25829333.
4: Sun X, Cheng J, Wang X, Tang Y, Ågren H, Tu Y. Residues remote from the binding pocket control the antagonist selectivity towards the corticotropin-releasing factor receptor-1. Sci Rep. 2015 Jan 28;5:8066. doi: 10.1038/srep08066. PubMed PMID: 25628267; PubMed Central PMCID: PMC4308710.
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8: Bai Q, Shi D, Zhang Y, Liu H, Yao X. Exploration of the antagonist CP-376395 escape pathway for the corticotropin-releasing factor receptor 1 by random acceleration molecular dynamics simulations. Mol Biosyst. 2014 Jul;10(7):1958-67. doi: 10.1039/c4mb00037d. PubMed PMID: 24820411.
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11: Giardino WJ, Ryabinin AE. CRF1 receptor signaling regulates food and fluid intake in the drinking-in-the-dark model of binge alcohol consumption. Alcohol Clin Exp Res. 2013 Jul;37(7):1161-70. doi: 10.1111/acer.12076. Epub 2013 Feb 7. PubMed PMID: 23398267; PubMed Central PMCID: PMC3657581.
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13: Simms JA, Nielsen CK, Li R, Bartlett SE. Intermittent access ethanol consumption dysregulates CRF function in the hypothalamus and is attenuated by the CRF-R1 antagonist, CP-376395. Addict Biol. 2014 Jul;19(4):606-11. doi: 10.1111/adb.12024. Epub 2013 Jan 30. PubMed PMID: 23362976.
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